N11-Ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
Description
Properties
CAS No. |
133626-67-2 |
|---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
11-ethyl-7-methyl-6H-pyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H15N3O/c1-3-18-12-8-4-6-10(2)13(12)17-15(19)11-7-5-9-16-14(11)18/h4-9H,3H2,1-2H3,(H,17,19) |
InChI Key |
GSLBQKHXBYDHEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC(=C2NC(=O)C3=C1N=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Cyclization and Core Formation
- The initial step involves the reaction of 2-aminobenzylamine or related diamines with indole-2,3-diones or similar diketones in acidic media (e.g., acetic acid) to form intermediate heterocyclic structures.
- Chlorination with reagents like phosphorus oxychloride may be employed to activate positions for further cyclization.
- Heating with hydrazine hydrate under inert atmosphere (argon) facilitates ring closure to form the benzodiazepine core.
Pyridine Ring Fusion
Functional Group Transformations
- Oxidation or reduction steps may be applied to convert intermediates into the final 5-one ketone structure.
- Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction, depending on the intermediate's oxidation state.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation & Cyclization | 2-aminobenzylamine + indole-2,3-dione, AcOH, POCl3 | Formation of benzodiazepine intermediate |
| 2 | Pyridine Fusion | 2-formylpyridine or 2-acetylpyridine, EtOH, Ar atmosphere, 24 h | Formation of fused pyrido-benzodiazepine |
| 3 | Alkylation | Alkyl halides (ethyl/methyl), base, solvent | Introduction of N11-ethyl and N6-methyl groups |
| 4 | Oxidation/Reduction | KMnO4 or LiAlH4 | Formation of 5-one ketone moiety |
Research Findings and Optimization
- The multi-step synthesis requires optimization of reaction times, temperatures, and reagent stoichiometry to maximize yield and minimize impurities.
- Purification is typically achieved by recrystallization or chromatographic techniques.
- Structural confirmation is done via spectroscopic methods such as NMR, IR, and mass spectrometry.
- Stability studies indicate that the compound maintains integrity under standard laboratory conditions but may require inert atmosphere storage for long-term preservation.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 2-aminobenzylamine, indole-2,3-dione, 2-formylpyridine |
| Solvents | Acetic acid, ethanol |
| Key Reagents | Phosphorus oxychloride, hydrazine hydrate, alkyl halides, KMnO4, LiAlH4 |
| Reaction Atmosphere | Argon (inert) |
| Reaction Time | 24–29 hours (for cyclization and fusion) |
| Temperature Range | Room temperature to reflux conditions |
| Purification Methods | Filtration, recrystallization, chromatography |
| Characterization | NMR, IR, Mass Spectrometry |
Chemical Reactions Analysis
Types of Reactions
N11-Ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N11-Ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N11-Ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Analogues
Rispenzepine (CAS UNII-W99LLM73R7)
- Substituents : N11 is substituted with a 1-methylpiperidin-3-yl carbonyl group instead of ethyl.
- Impact : The bulkier, polar carbonyl group may enhance hydrogen-bonding capacity but reduce lipophilicity compared to the ethyl group in the target compound. This could influence metabolic stability and blood-brain barrier penetration .
11-Ethyl-2-fluoro-6-methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one (CAS 133626-74-1)
- Substituents : Fluorine at C2 and methyl at C6 (vs. C7 in the target compound).
- The positional shift of the methyl group (C6 vs. C7) may alter steric hindrance and ring conformation .
Olanzapine (CAS 132539-06-1)
- Structure : Replaces the pyridine ring with a thiophene moiety and includes a 4-methylpiperazinyl group at C4.
- Pharmacological Relevance : A clinically used antipsychotic, Olanzapine’s thiophene ring and piperazinyl group optimize serotonin and dopamine receptor antagonism. This highlights the critical role of heterocyclic variations in biological activity .
Comparative Structural Analysis (Table 1)
Table 1 : Structural and Molecular Features of N11-Ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one and Analogues
| Compound | Substituent at N11 | C7 Substituent | C6 Substituent | Heterocyclic Core | Molecular Formula |
|---|---|---|---|---|---|
| Target Compound | Ethyl | Methyl | - | Pyrido-benzodiazepine | C15H15N3O |
| Rispenzepine | 1-Methylpiperidin-3-yl carbonyl | - | - | Pyrido-benzodiazepine | C20H22N4O2 |
| 133626-74-1 | Ethyl | - | Methyl | Pyrido-benzodiazepine | C15H14FN3O |
| Olanzapine | - | - | - | Thieno-benzodiazepine | C17H20N4S |
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
Crystallographic and Hydrogen-Bonding Analysis
Ring Puckering and Conformation
- The seven-membered benzodiazepine ring in the target compound likely exhibits puckering, analyzable via Cremer-Pople parameters (). Such puckering influences molecular packing and stability .
- SHELX software () is widely used for crystallographic refinement, suggesting its applicability in resolving the compound’s crystal structure .
Hydrogen-Bonding Patterns
- Graph set analysis () can classify hydrogen-bonding motifs in crystals, impacting solubility and bioavailability. For example, N-H···O interactions in Rispenzepine’s carbonyl group may enhance crystalline stability compared to the target compound’s ethyl substituent .
Biological Activity
N11-Ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a member of the pyrido-benzodiazepine class of compounds, which are structurally characterized by a fused pyridine and benzodiazepine framework. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H21N3O, with a molecular weight of approximately 343.4 g/mol. Its unique structure allows for interactions with various biological targets, particularly neurotransmitter receptors.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O |
| Molecular Weight | 343.4 g/mol |
| Structural Features | Pyridine and benzodiazepine moieties |
Neuropharmacological Effects
Research has indicated that this compound exhibits significant interactions with neurotransmitter systems. It is believed to modulate gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system (CNS). This modulation suggests potential applications in treating anxiety disorders and epilepsy.
Case Study: GABA Receptor Modulation
In a study examining the effects of various pyrido-benzodiazepines on GABA receptor activity, this compound demonstrated enhanced binding affinity to GABA_A receptors compared to other derivatives. This finding supports its potential as an anxiolytic agent.
Antitumor Activity
Preliminary studies have suggested that this compound may possess antitumor properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines.
Table: Antitumor Activity Results
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Inhibition of growth |
| A549 (Lung Cancer) | 12.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.4 | Cell cycle arrest |
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and may modulate pathways associated with inflammation.
Research Findings: Anti-inflammatory Activity
In animal models of inflammation, treatment with this compound resulted in a significant reduction in markers such as TNF-alpha and IL-6 levels. This suggests a mechanism that could be beneficial in conditions characterized by chronic inflammation.
The synthesis of this compound typically involves multi-step organic reactions including cyclization processes. The compound's mechanism of action is thought to involve the modulation of neurotransmitter receptor activity and interference with cellular signaling pathways related to inflammation and tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
